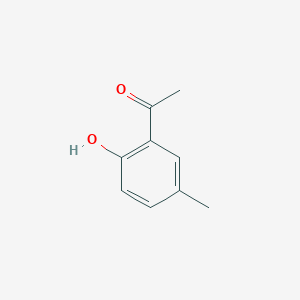

2'-Hydroxy-5'-methylacetophenone

概要

説明

これは、融点が45〜48℃、沸点が12 mmHgで112〜114℃の黄色結晶性粉末です 。この化合物は、有機合成の中間体として使用され、科学研究や産業でさまざまな用途があります。

2. 製法

合成経路と反応条件: 2'-ヒドロキシ-5'-メチルアセトフェノンは、いくつかの方法で合成できます。 一般的な方法の1つは、リン酸の存在下でp-クレゾールと無水酢酸を反応させ、続いて精製する方法です 。 もう1つの方法は、塩化アルミニウムの存在下でp-クレゾールと塩化アセチルを反応させる方法です 。

工業的製造方法: 工業的設定では、2'-ヒドロキシ-5'-メチルアセトフェノンの製造は、通常、実験室合成と同様の試薬と条件を用いた大規模反応を含みます。 このプロセスは、収率と純度を高めるために最適化されており、多くの場合、連続フロー反応器と高度な精製技術が含まれます 。

作用機序

2'-ヒドロキシ-5'-メチルアセトフェノンの作用機序は、特定の分子標的や経路との相互作用を含みます。特定の酵素の阻害剤として作用し、代謝プロセスに影響を与えます。 ヒドロキシル基とアセチル基は、その結合親和性と活性に重要な役割を果たします 。

類似の化合物:

- 4'-ヒドロキシ-3',5'-ジメチルアセトフェノン

- 3',4'-ジメチルアセトフェノン

- 3',4',5'-トリメトキシアセトフェノン

- 5'-フルオロ-2'-ヒドロキシ-3'-ニトロアセトフェノン

- 2',4',6'-トリヒドロキシアセトフェノン一水和物

比較: 2'-ヒドロキシ-5'-メチルアセトフェノンは、その特定の置換パターンにより、独自の化学的および物理的特性を備えています。 アセチル基に対してオルト位にあるヒドロキシル基は、その反応性を高め、有機合成における貴重な中間体となっています 。

準備方法

Synthetic Routes and Reaction Conditions: 2’-Hydroxy-5’-methylacetophenone can be synthesized through several methods. One common method involves the reaction of p-cresol with acetic anhydride in the presence of phosphoric acid, followed by purification . Another method involves the reaction of p-cresol with acetyl chloride in the presence of aluminum chloride .

Industrial Production Methods: In industrial settings, the production of 2’-Hydroxy-5’-methylacetophenone typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

化学反応の分析

反応の種類: 2'-ヒドロキシ-5'-メチルアセトフェノンは、次のようなさまざまな化学反応を起こします。

酸化: 対応するキノンを生成するために酸化できます。

還元: アルコールを生成するために還元できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物:

酸化: キノン

還元: アルコール

置換: ハロゲン化誘導体

4. 科学研究における用途

2'-ヒドロキシ-5'-メチルアセトフェノンは、科学研究において幅広い用途があります。

科学的研究の応用

Biological Activities

Research has indicated that 2'-Hydroxy-5'-methylacetophenone possesses several biological activities, which can be categorized as follows:

- Antimicrobial Properties : Studies have suggested that this compound exhibits antifungal and antibacterial activities. For instance, it has been explored for its potential to inhibit pathogens in agricultural settings.

- Anti-inflammatory Effects : There is evidence that derivatives of this compound may have anti-inflammatory properties, making them candidates for pharmaceutical development.

- Antioxidant Activity : The compound has shown potential antioxidant properties, which could be beneficial in reducing oxidative stress in biological systems.

Applications in Pharmaceuticals

Due to its biological activities, this compound serves as a precursor for synthesizing various pharmaceutical compounds. Some notable applications include:

| Application | Description |

|---|---|

| Anti-inflammatory Agents | Derivatives synthesized from this compound are being investigated for their efficacy in treating inflammatory diseases. |

| Antimicrobial Agents | Potential use in developing new antimicrobial drugs to combat resistant strains of bacteria and fungi. |

| Plant Defense Mechanisms | Research indicates its role in enhancing plant resistance against pathogens, potentially leading to agricultural applications. |

Applications in Agriculture

In agricultural research, this compound has been studied for its role in plant defense mechanisms. It has been found to contribute to the resistance of certain plants against pathogens, suggesting potential use as a natural pesticide or growth enhancer.

Food Science Applications

This compound has also been detected in various food products, most notably in coffee. Its presence can serve as a biomarker for coffee consumption:

| Food Product | Detection |

|---|---|

| Arabica Coffee | Detected but not quantified |

| Robusta Coffee | Detected but not quantified |

The flavor profile of this compound is described as sweet and floral, making it relevant in flavoring applications within the food industry .

Case Studies

- Antimicrobial Efficacy : A study investigated the antibacterial activity of this compound against common foodborne pathogens. Results indicated significant inhibition zones, suggesting its potential as a natural preservative.

- Plant Resistance Enhancement : Research involving Nicotiana tabacum demonstrated that treatment with this compound increased resistance to bacterial infections, highlighting its utility in sustainable agriculture practices.

- Pharmaceutical Development : A series of derivatives synthesized from this compound were evaluated for anti-inflammatory activity in vitro. The most promising candidates showed significant reduction in pro-inflammatory cytokines.

類似化合物との比較

- 4’-Hydroxy-3’,5’-dimethylacetophenone

- 3’,4’-Dimethylacetophenone

- 3’,4’,5’-Trimethoxyacetophenone

- 5’-Fluoro-2’-hydroxy-3’-nitroacetophenone

- 2’,4’,6’-Trihydroxyacetophenone monohydrate

Comparison: 2’-Hydroxy-5’-methylacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydroxyl group at the ortho position relative to the acetyl group enhances its reactivity and makes it a valuable intermediate in organic synthesis .

生物活性

2'-Hydroxy-5'-methylacetophenone, also known as p-cresyl methyl ketone (PCMK), is an aromatic ketone with significant biological activity. Its molecular formula is C9H10O2, and it has garnered attention for its potential applications in pharmaceuticals and agriculture due to various biological properties.

The compound can be synthesized through several methods, with the Friedel-Crafts acylation of p-cresol using acetic anhydride and aluminum chloride being a common approach. Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are typically employed to confirm its structure and purity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies suggest that this compound possesses antifungal and antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, indicating its potential as a natural preservative or therapeutic agent.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. For instance, related compounds have demonstrated the ability to inhibit nitric oxide production and reduce inflammatory cytokines in vitro, suggesting that this compound may similarly affect inflammatory pathways .

- Antioxidant Activity : There is evidence to suggest that this compound may exhibit antioxidant properties, which could contribute to its protective effects against oxidative stress in biological systems.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antibacterial Activity : A study evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition of bacterial growth, highlighting its potential use as an antimicrobial agent in food preservation.

- Inflammation Modulation : In a related study, derivatives of this compound were tested for their ability to modulate inflammatory responses in cell cultures. The findings indicated that these compounds could suppress the secretion of pro-inflammatory cytokines such as TNF-α, suggesting a mechanism for their anti-inflammatory action .

- Plant Defense Mechanisms : Research has also explored the role of this compound in plant defense. It has been identified in various plant species, including Taxus canadensis and Nicotiana tabacum, where it may play a role in resisting pathogens.

Comparative Analysis with Related Compounds

The following table summarizes some structural analogs of this compound along with their unique biological activities:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Hydroxyacetophenone | Structure | Exhibits strong anti-inflammatory properties |

| 2-Hydroxyacetophenone | Structure | Commonly used as a precursor in organic synthesis |

| 3-Hydroxy-4-methylacetophenone | Structure | Known for its antimicrobial activity |

The specific arrangement of functional groups in this compound distinguishes it from these analogs, contributing to its unique biological activities and potential applications.

特性

IUPAC Name |

1-(2-hydroxy-5-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-3-4-9(11)8(5-6)7(2)10/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPDFBFVMJNGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061702 | |

| Record name | 1-(2-Hydroxy-5-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless to pale yellow solid; Sweet heavy-floral somewhat herbaceous aroma | |

| Record name | 2'-Hydroxy-5'-methylacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Hydroxy-5-methylacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2022/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

210.00 °C. @ 760.00 mm Hg | |

| Record name | 2'-Hydroxy-5'-methylacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Hydroxy-5-methylacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2022/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1450-72-2 | |

| Record name | 2′-Hydroxy-5′-methylacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-5-methylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Hydroxy-5'-methylacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Hydroxy-5'-methylacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2-hydroxy-5-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2-Hydroxy-5-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-5-methylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-5-METHYLACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11661U1ZEN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-Hydroxy-5'-methylacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

50 °C | |

| Record name | 2'-Hydroxy-5'-methylacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 2'-Hydroxy-5'-methylacetophenone, also known as 1-(2-hydroxy-5-methylphenyl)ethanone, has the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol.

ANone: Various spectroscopic techniques have been employed to characterize this compound, including:

- NMR Spectroscopy (1H and 13C): Provides detailed information about the hydrogen and carbon environments within the molecule, confirming its structure. [, , , ]

- Mass Spectrometry: Confirms the molecular weight and fragmentation pattern, aiding in structural elucidation. [, ]

A: Research has shown that the introduction of hydroxyl and methyl groups onto the acetophenone skeleton significantly impacts the acaricidal activity of this compound against various mite species. [] The position and nature of these substituents influence the molecule's interaction with its target, ultimately affecting its potency.

A: Studies comparing this compound with its derivatives (2'-methylacetophenone, 3'-methylacetophenone, 4'-methylacetophenone, and 2'-hydroxy-4'-methylacetophenone) demonstrated varied acaricidal activity against Dermatophagoides farinae, Dermatophagoides pteronyssinus, and Tyrophagus putrescentiae. These variations highlight the importance of specific substituent positions for optimal activity. []

A: While specific stability studies under various conditions are limited within the provided research, its use as a building block in the synthesis of various metal complexes suggests it possesses sufficient stability for complexation reactions. [, , , , , , , ] Further investigation into its stability under specific environmental conditions like temperature, pH, and light exposure would be beneficial.

A: While the provided research primarily focuses on this compound as a ligand in metal complexes or a precursor for other compounds, some studies indicate potential catalytic applications. For example, its iron(III) and nickel(II) complexes have been explored for their catalytic activity in styrene oxidation. [, ]

ANone: Further research is required to fully explore and optimize the catalytic potential of this compound and its derivatives. This includes investigating various catalytic reactions, identifying optimal reaction conditions, and elucidating the underlying reaction mechanisms.

A: The compound shows promise in several areas:* Acaricides: It exhibits potent acaricidal activity against several mite species, suggesting its potential use in developing natural acaricides. []* Metal Complexation: It acts as a versatile ligand in forming stable complexes with various transition metals, which can have applications in catalysis, materials science, and other fields. [, , , , , , , ]* Pharmaceutical Intermediates: Its derivatives, like those with thiosemicarbazone moieties, have been investigated for their potential pharmaceutical applications. []

A: In addition to its acaricidal activity, the compound and its derivatives have demonstrated potential in other areas:* Antimicrobial Activity: Some metal complexes incorporating this compound as a ligand have shown antimicrobial activity against various bacterial and fungal strains. [, , ]* Antidiabetic Activity: Studies on Elaeagnus angustifolia L., which contains 1-(2-hydroxy-5-methylphenyl)-ethanone, suggest potential antidiabetic properties. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。